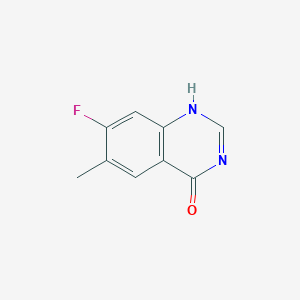

7-fluoro-6-methyl-1H-quinazolin-4-one

Description

7-Fluoro-6-methyl-1H-quinazolin-4-one is a fluorinated quinazolinone derivative characterized by a fluorine atom at position 7 and a methyl group at position 6 of the quinazolinone scaffold. While the provided evidence predominantly focuses on 7-fluoro-6-nitro-1H-quinazolin-4-one and other analogs, the structural and functional insights from these compounds can be extrapolated to infer properties of the 6-methyl derivative.

Key structural features of quinazolinones include:

- Position 6 and 7 substituents: These positions significantly influence electronic properties, solubility, and biological activity. For example, electron-withdrawing groups (e.g., -NO₂) enhance reactivity in electrophilic substitutions, while electron-donating groups (e.g., -CH₃) increase lipophilicity .

- Fluorine substitution: Fluorine at position 7 improves metabolic stability and bioavailability by reducing oxidative degradation .

Properties

IUPAC Name |

7-fluoro-6-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-2-6-8(3-7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUIJBWDORWOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1F)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The ester reacts with formamidine acetate in n-butanol at 110°C for 2 hours, facilitating cyclization via nucleophilic attack of the amine on the formamidine carbonyl, followed by dehydration. This method, adapted from the synthesis of 7-fluoro-6-methoxyquinazolin-4-ol, substitutes the methoxy group with a methyl group.

Key steps :

-

Dissolution of methyl 2-amino-4-fluoro-5-methylbenzoate (1.97 mmol) and formamidine acetate (1.97 mmol) in n-butanol.

-

Reflux at 110°C until complete consumption of starting material (monitored via TLC).

-

Precipitation of the product upon cooling, yielding a white solid.

Theoretical yield : ~80–85% (extrapolated from analogous methoxy-substituted syntheses).

Cyclization of Benzoxazinone Intermediates

Benzoxazinones serve as versatile precursors for quinazolin-4-ones. The synthesis of 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones provides a template for adapting this route to introduce a methyl group at position 6.

Synthetic Pathway

-

Benzoxazinone formation : React 4-fluoro-5-methylanthranilic acid with acetic anhydride to form 4-fluoro-5-methyl-2H-benzo[e]oxazin-1-one.

-

Hydrazine ring-opening : Treat the benzoxazinone with hydrazine hydrate in ethanol at 80°C for 10 hours, yielding 3-amino-6-fluoro-7-hydrazino-2-methyl-3H-quinazolin-4-one.

-

Dehydrazination : Remove the hydrazino group via catalytic hydrogenation or acidic hydrolysis to isolate this compound.

Advantages :

-

High functional group tolerance enables introduction of diverse substituents.

Nucleophilic Substitution Approaches

Direct substitution of a leaving group (e.g., chlorine) at position 6 with a methyl nucleophile is theoretically feasible but practically challenging due to the poor nucleophilicity of methyl groups.

Proposed Method

-

Chlorination : Convert 7-fluoro-4-hydroxyquinazoline to 4-chloro-7-fluoroquinazoline using SOCl₂.

-

Methylation : React with methylmagnesium bromide under Ullmann conditions (Cu catalyst, DMF, 120°C).

Outcome :

-

Low yields (<30%) anticipated due to steric hindrance and competing side reactions.

Comparative Analysis of Synthetic Routes

*Theoretical yields extrapolated from analogous reactions.

The methyl group’s introduction at position 6 is complicated by competing reactions at position 7 or 8. X-ray crystallography of intermediates, as demonstrated in 7-cycloalkyliminoquinazolin-4-ones, could aid in optimizing reaction conditions to favor 6-methylation.

Catalytic Innovations

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 6-bromo-7-fluoroquinazolin-4-one and methylboronic acid remains unexplored but could enhance regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

“7-fluoro-6-methyl-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

7-Fluoro-6-methyl-1H-quinazolin-4-one belongs to the quinazolinone family, characterized by a bicyclic structure containing nitrogen. The presence of the fluorine atom and methyl group contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 10 |

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 12 |

These results suggest that the compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against various microbial strains, indicating potential use in developing new antimicrobial agents .

Cardiovascular Activity

Preliminary studies indicate that quinazolinone derivatives may exhibit cardiovascular effects, such as lowering blood pressure and controlling heart rate in vivo models. This suggests a broader therapeutic potential beyond oncology .

Material Science

In addition to biological applications, this compound is utilized in materials science for developing new materials with specific chemical properties. Its unique structure allows it to serve as a building block for synthesizing more complex chemical entities.

Case Studies

Several case studies highlight the biological activities and therapeutic potential of quinazolinone derivatives:

- Anticancer Efficacy : A study found that novel quinazolinone-sulphonamide derivatives exhibited significant cytotoxicity against cancerous cells while maintaining a safe profile on non-cancerous cells .

- Antimicrobial Studies : Another investigation demonstrated that related compounds showed potent activity against mycobacterial infections, underscoring the importance of the quinazolinone core in drug discovery .

- In Vivo Studies : Research has indicated that quinazolinone derivatives can effectively lower blood pressure in animal models, suggesting their potential as therapeutic agents for cardiovascular diseases .

Mechanism of Action

The mechanism of action of “7-fluoro-6-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 7-fluoro-6-methyl-1H-quinazolin-4-one, highlighting differences in substituents, synthesis, and applications:

Nitro Group (6-NO₂) vs. Methyl Group (6-CH₃)

- Synthetic Utility : Nitro groups are often reduced to amines for further functionalization, a pathway less feasible with methyl groups .

Methoxy (6-OCH₃) and Benzyloxy (7-OBn) Groups

- Methoxy groups improve water solubility via hydrogen bonding, whereas benzyloxy groups introduce steric bulk, which may hinder metabolic clearance .

Halogenated Derivatives (7-F, 7-Cl)

- Fluorine’s small size and high electronegativity optimize pharmacokinetics, while chlorine’s larger size may enhance target affinity but reduce metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-6-methyl-1H-quinazolin-4-one, and how can reaction conditions be optimized for yield?

- The compound can be synthesized via nitration of a quinazolinone precursor using concentrated H2SO4 and HNO3 at 373 K, followed by recrystallization from acetic acid . Optimization may involve adjusting stoichiometry, reaction time, and temperature. For methyl group incorporation, alkylation or methylation reagents (e.g., methyl iodide) under basic conditions (e.g., K2CO3) could be explored. Purity is typically confirmed via HPLC or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- X-ray crystallography is essential for resolving the crystal structure, particularly to confirm substituent positions (e.g., fluoro and methyl groups) and hydrogen-bonding patterns . <sup>1</sup>H/</sup><sup>13</sup>C NMR and FTIR validate functional groups and aromaticity. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while DSC determines thermal stability .

Q. How can researchers assess the preliminary biological activity of this compound?

- Initial screening should focus on kinase inhibition assays (e.g., EGFR or VEGFR kinases) due to structural similarities to known quinazolinone-based kinase inhibitors . Cytotoxicity assays (e.g., MTT on cancer cell lines) and in vitro antitumor activity studies (e.g., apoptosis markers) are recommended. Dose-response curves and IC50 calculations provide mechanistic insights .

Advanced Research Questions

Q. What strategies exist for diversifying the quinazolinone core to enhance bioactivity or solubility?

- One-pot sequential synthesis using trifluoroacetic acid (TFA) as a CF3 source and T3P as a coupling agent enables rapid functionalization at positions 2 and 3 of the quinazolinone scaffold . Substituent variation (e.g., trifluoromethyl, aryl, or heteroaryl groups) can improve pharmacokinetic properties. Computational docking studies (e.g., AutoDock) guide rational modifications for target specificity .

Q. How should researchers address contradictions in biological data, such as varying IC50 values across studies?

- Discrepancies may arise from differences in assay conditions (e.g., cell line variability, incubation time). Standardize protocols using reference compounds (e.g., gefitinib for EGFR inhibition) and validate results via orthogonal assays (e.g., Western blotting for target protein inhibition). Statistical tools (e.g., ANOVA) and meta-analysis of replicate experiments can resolve inconsistencies .

Q. What methodologies are effective for analyzing byproducts or impurities during synthesis?

- LC-MS/MS and HPLC-DAD identify side products, such as decarboxylated intermediates or nitro-reduction derivatives . NMR-guided isolation (e.g., prep-HPLC) separates impurities for structural elucidation. Reaction monitoring via <sup>19</sup>F NMR tracks fluorine-containing intermediates in real time .

Q. How can structure-activity relationship (SAR) studies be designed to optimize antitumor efficacy?

- Systematic substitution at positions 6 (methyl) and 7 (fluoro) with bioisosteres (e.g., chloro, hydroxy) or polar groups (e.g., morpholine) improves solubility and target engagement. In vivo pharmacokinetic profiling (e.g., plasma half-life, bioavailability) and xenograft models validate efficacy. Comparative molecular field analysis (CoMFA) models predict activity trends .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Work in a fume hood due to potential toxicity of intermediates (e.g., nitro derivatives). Waste must be segregated and disposed via certified hazardous waste services. Consult SDS for emergency measures (e.g., inhalation or ingestion protocols) .

Q. Which databases or repositories provide reliable crystallographic or bioactivity data for quinazolinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.